3,4,5,4'-Tetramethoxystilbene
Overview
Description
3,4,5,4’-Tetramethoxystilbene (also known as DMU 212) is a derivative of resveratrol . It has been found to have anti-angiogenic and anti-tumor properties .
Molecular Structure Analysis
The molecular formula of 3,4,5,4’-Tetramethoxystilbene is C18H20O4 . The molecular weight is 300.35 g/mol . Unfortunately, the specific structural analysis is not provided in the retrieved documents.Physical And Chemical Properties Analysis
3,4,5,4’-Tetramethoxystilbene is a white crystalline powder . It has a melting point of 157-159℃ and a predicted boiling point of 444.0±40.0 °C . It is soluble in DMSO .Scientific Research Applications
Synthesis and Characterization
- Trans-3,4,5,4'-tetramethoxystilbene (TMST) can be synthesized using tetrahydrofuran and various chemical reactions, with its properties confirmed by MS and 1H-NMR methods (Peng Cai-yun, 2012).
Pharmacokinetics
- A study developed a HPLC method to quantify TMST in rat plasma, finding moderate clearance and a low oral bioavailability, suggesting a need for further investigation in chemotherapeutic applications (Hai‐Shu Lin et al., 2011).
Enhanced Antitumor Activity
- Liposomal formulations of DMU-214, a metabolite of TMST, showed enhanced antitumor activity in ovarian cancer models, indicating its potential as a therapeutic agent (A. Nowicki et al., 2022).
Anti-Cancer Synthesis
- An improved synthesis method for TMST involving Pd-oxazoline catalyst was developed, which is crucial for its role as an anti-cancer agent (G. G. Cross et al., 2006).
Photochemical Properties
- TMST undergoes cis–trans isomerization on photoirradiation, leading to various compounds and indicating its potential for photochemical applications (A. Momotake et al., 2003).
Cytotoxic Activity Against Ovarian Cancer
- A study showed that a metabolite of TMST, DMU-214, had higher cytotoxicity against ovarian cancer cells compared to the parent compound, suggesting its potential in cancer treatment (H. Piotrowska-Kempisty et al., 2016).
Photochemical Interactions in Polar Solvents
- The photochemical properties of TMST showed a charge-transfer character in various polar solvents, contributing to a deeper understanding of its photochemical behavior (J. Hayakawa et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQQRXTLIJXNY-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300535 | |
Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,4'-Tetramethoxystilbene | |
CAS RN |
134029-62-2 | |
Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DMU-212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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